molecular formula C11H10N4 B8284958 1-Amino-5-methylpyrazolo[1,5-c]quinazoline

1-Amino-5-methylpyrazolo[1,5-c]quinazoline

Cat. No. B8284958
M. Wt: 198.22 g/mol
InChI Key: DICVODJQRGZQBM-UHFFFAOYSA-N
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Patent
US04303660

Procedure details

1-Amino-5-methylpyrazolo[1,5-c]quinazoline is treated with acetic anhydride as described in Example 5 to give 1-acetamino-5-methylpyrazolo[1,5-c]quinazoline. M.p.: 258°-260° C. Yield: 89%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[N:4][N:5]2[C:14]=1[C:13]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[N:7]=[C:6]2[CH3:15].[C:16](OC(=O)C)(=[O:18])[CH3:17]>>[NH:1]([C:2]1[CH:3]=[N:4][N:5]2[C:14]=1[C:13]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[N:7]=[C:6]2[CH3:15])[C:16]([CH3:17])=[O:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=NN2C(=NC=3C=CC=CC3C21)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N(C(=O)C)C=1C=NN2C(=NC=3C=CC=CC3C21)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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